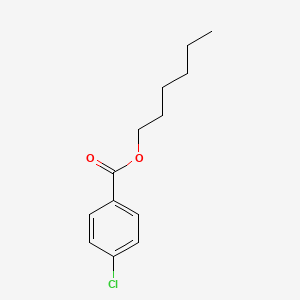
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two nitro groups, two phenyl groups, and a dimethylamino group attached to an isoquinoline core. Its chemical structure and properties make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1,4-diphenylisoquinoline followed by the introduction of the dimethylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
Uniqueness
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
60719-09-7 |
|---|---|
Molecular Formula |
C23H18N4O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N,N-dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine |
InChI |
InChI=1S/C23H18N4O4/c1-25(2)23-20(15-9-5-3-6-10-15)21-18(22(24-23)16-11-7-4-8-12-16)13-17(26(28)29)14-19(21)27(30)31/h3-14H,1-2H3 |
InChI Key |
PONCUNGJNNWVRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,12,23,29-Tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontane](/img/structure/B14610643.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)

![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)

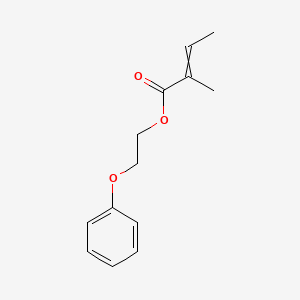
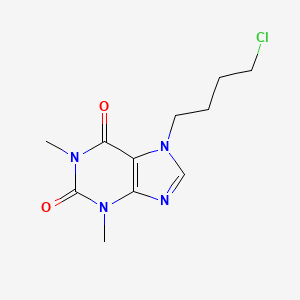
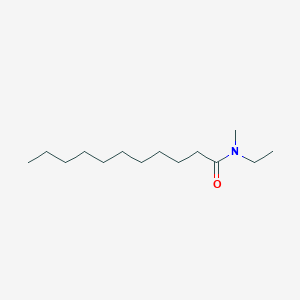
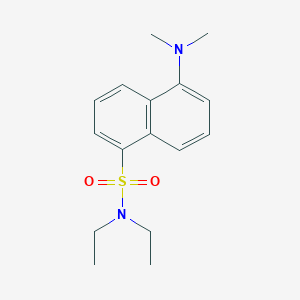
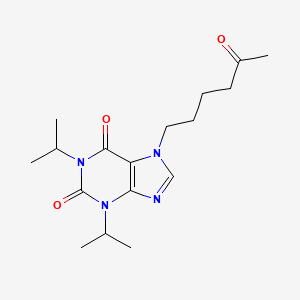
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
